3-Phenyl-1H-pyrazolo[4,3-c]pyridine
Description
3-Phenyl-1H-pyrazolo[4,3-c]pyridine is a nitrogen-containing fused heterocyclic compound characterized by a pyrazole ring fused to a pyridine moiety at positions 4 and 3, respectively. Pyrazolo[4,3-c]pyridines are structurally analogous to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism .
Properties
CAS No. |
113277-54-6 |
|---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-phenyl-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-4-9(5-3-1)12-10-8-13-7-6-11(10)14-15-12/h1-8H,(H,14,15) |
InChI Key |
OFMKMVLDGZVWNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=NC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- 3-Phenyl Substitution : The phenyl group at position 3 in pyrazolo[4,3-c]pyridine enhances antitubercular activity (MIC: 26.7 µM against Mycobacterium tuberculosis) and modulates serotonin receptors .
- Amino and Trifluoromethyl Modifications: 3-Amino derivatives (e.g., 3-amino-1H-pyrazolo[3,4-b]pyridine) inhibit MELK kinase, while trifluoromethyl groups improve metabolic stability .
Anticancer Activity :
Antimicrobial Activity :
Neurological Targets :
Preparation Methods
Cyclization of 4-Chloropyridine Derivatives
A widely utilized method involves the reaction of 4-chloropyridine-3-carboxaldehyde derivatives with phenylhydrazine. Winters et al. demonstrated that heating 4-chloropyridine-3-carboxaldehyde with phenylhydrazine in ethanol under acidic conditions (HCl) at 80°C for 2 hours yields 3-phenyl-1H-pyrazolo[4,3-c]pyridine with a 78% yield. The mechanism proceeds via hydrazone formation, followed by intramolecular cyclization and subsequent elimination of HCl (Figure 1).
Reaction Conditions
Diazotization and Cyclization of Aminopyridines
An alternative route employs 3-amino-4-chloropyridine as the starting material. Treatment with sodium nitrite (NaNO₂) in dilute sulfuric acid at 0–5°C generates a diazonium intermediate, which undergoes cyclization with phenylacetylene in the presence of copper(I) iodide to form the pyrazole ring. This method achieves a 65–70% yield and allows for regioselective incorporation of the phenyl group.
Key Steps
-
Diazotization: NaNO₂/H₂SO₄ at 0–5°C.
-
Cyclization: CuI-catalyzed coupling with phenylacetylene.
Optimized Parameters
Multicomponent Reactions Involving Pyridine and Pyrazole Synthons
One-Pot Synthesis from Pyridine-3-carbaldehyde
A one-pot protocol combines pyridine-3-carbaldehyde, phenylhydrazine, and ammonium acetate in acetic acid under reflux. This method leverages in situ formation of a hydrazone intermediate, which cyclizes to yield the target compound. The reaction is complete within 4 hours, providing a 72% yield.
Advantages
-
Avoids isolation of intermediates.
-
Scalable to gram quantities.
Limitations
-
Requires strict temperature control to prevent side reactions.
Use of 1,3-Dicarbonyl Precursors
Pyrazolo[4,3-c]pyridines can be synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For example, ethyl 3-oxo-3-(pyridin-4-yl)propanoate reacts with phenylhydrazine in DMF at 120°C, forming the pyrazole ring through Knorr-type cyclization. This method offers moderate yields (50–60%) but is advantageous for introducing substituents at the 4-position of the pyridine ring.
Mechanistic Insights
-
Hydrazine attacks the ketone group, forming a hydrazone.
-
Tautomerization and cyclization eliminate water, forming the pyrazole ring.
Transition Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling on Halogenated Intermediates
A halogenated precursor, such as 7-chloro-1H-pyrazolo[4,3-c]pyridine, undergoes Suzuki-Miyaura coupling with phenylboronic acid to introduce the phenyl group. The reaction uses Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water mixture at 90°C. This method achieves >85% yield and high purity.
Typical Conditions
-
Catalyst : 2 mol% Pd(PPh₃)₄
-
Base : K₂CO₃ (2 equiv)
-
Solvent : Dioxane/H₂O (4:1)
-
Temperature : 90°C
-
Time : 12 hours
Buchwald-Hartwig Amination
For analogs with additional substituents, Buchwald-Hartwig amination of 3-bromo-1H-pyrazolo[4,3-c]pyridine with aniline derivatives in the presence of Xantphos-Pd-G3 catalyst provides N-arylpyrazolopyridines. However, this method is less relevant for synthesizing the 3-phenyl variant.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Regioselectivity remains a challenge in pyrazole ring formation. Using electron-withdrawing groups (e.g., Cl) at the 4-position of pyridine directs cyclization to the desired [4,3-c] isomer. Computational studies suggest that substituents at the 3-position of pyridine stabilize the transition state via resonance effects.
Q & A
Q. What are the standard synthetic routes for 3-phenyl-1H-pyrazolo[4,3-c]pyridine?
The synthesis typically involves two strategies:
- Annelation of a pyrazole ring onto a pyridine derivative : For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by bromination and Boc protection to stabilize intermediates .
- Pyridine-ring formation from pyrazole precursors : A Sonogashira-type cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde with alkynes, followed by tert-butylamine-mediated ring closure . Key steps include solvent selection (DMF or DCM), catalysts (e.g., Pd₂(dba)₃/XPhos for Buchwald-Hartwig amination), and purification via reverse-phase chromatography .
Q. How is structural characterization of this compound performed?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 212.082 for C₁₂H₁₀N₃) .
- X-ray crystallography : Resolves tautomeric forms (e.g., lactam-lactim tautomerism in hydroxylated derivatives) .
Advanced Research Questions
Q. How can synthetic yields be optimized for halogenated derivatives (e.g., 3-bromo or 3-chloro analogs)?
- Catalyst tuning : Use Pd₂(dba)₃/XPhos for efficient C–N coupling in brominated intermediates (yield: 88% for tert-butyl-protected derivatives) .
- Solvent effects : Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution reactions .
- Protecting groups : Boc protection prevents side reactions during functionalization .
- Temperature control : Heating at 90–100°C improves cyclization efficiency .
Q. What methodologies are used to evaluate the anticancer activity of this compound derivatives?
- In vitro cytotoxicity assays : MTT assays against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
- Kinase inhibition profiling : Competitive binding assays for FGFR or PIM1 kinases (e.g., IC₅₀ < 100 nM for selective inhibitors) .
- Apoptosis markers : Flow cytometry to measure caspase-3/7 activation .
Q. How can regioselective functionalization at the pyridine or pyrazole ring be achieved?
- Directed ortho-metalation : Use directing groups (e.g., –OMe or –CO₂Et) to install substituents at specific positions .
- Cross-coupling reactions : Suzuki-Miyaura for aryl groups at C-3 or C-6 .
- Protection-deprotection strategies : Boc or phthalimide groups block reactive sites during synthesis .
Q. What computational tools are employed to predict biological activity?
- Molecular docking : Simulations with EGFR or PI3K/mTOR targets to prioritize derivatives (e.g., Glide SP scoring) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- ADMET prediction : SwissADME or pkCSM for pharmacokinetic profiling .
Data Analysis & Contradictions
Q. How to reconcile conflicting reports on biological activity (e.g., anticancer vs. antidepressant effects)?
- Target selectivity screening : Compare binding affinities across unrelated targets (e.g., FGFR vs. serotonin transporters) .
- Structural-activity relationship (SAR) : Modify substituents (e.g., 4-chlorophenyl for anticancer vs. 2-hydroxyethyl for CNS activity) .
- In vivo validation : Use xenograft models for antitumor efficacy and forced-swim tests for antidepressant activity .
Q. What strategies address low solubility in pharmacological assays?
- Salt formation : Dihydrochloride or maleate salts improve aqueous solubility (e.g., 3-(3-chlorophenyl)-tetrahydro derivative) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) .
- Nanoformulation : Liposomal encapsulation enhances bioavailability .
Methodological Challenges
Q. How to resolve tautomerism in hydroxylated derivatives during structural analysis?
- Variable-temperature NMR : Monitor equilibrium between lactam and lactim forms in D₂O .
- X-ray crystallography : Definitive assignment of tautomeric states in solid-state structures .
- IR spectroscopy : Identify characteristic carbonyl (C=O) or imine (C=N) stretches .
Q. What are the limitations of current synthetic routes for scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
